molecular formula C14H10F2O3 B6400236 4-(2,6-Difluorophenyl)-3-methoxybenzoic acid CAS No. 1261930-80-6

4-(2,6-Difluorophenyl)-3-methoxybenzoic acid

Cat. No.: B6400236
CAS No.: 1261930-80-6
M. Wt: 264.22 g/mol
InChI Key: KEALIUNRGNDKTB-UHFFFAOYSA-N
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Description

4-(2,6-Difluorophenyl)-3-methoxybenzoic acid is an organic compound characterized by the presence of two fluorine atoms on the phenyl ring and a methoxy group on the benzoic acid structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,6-Difluorophenyl)-3-methoxybenzoic acid typically involves the reaction of 2,6-difluorophenylboronic acid with 3-methoxybenzoic acid under Suzuki-Miyaura coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate in an aqueous or organic solvent .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for reagent addition and reaction monitoring can further optimize the production process.

Chemical Reactions Analysis

Types of Reactions

4-(2,6-Difluorophenyl)-3-methoxybenzoic acid undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a carboxylic acid derivative.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of 4-(2,6-Difluorophenyl)-3-carboxybenzoic acid.

    Reduction: Formation of 4-(2,6-Difluorophenyl)-3-methoxybenzyl alcohol.

    Substitution: Formation of derivatives with various functional groups replacing the fluorine atoms.

Scientific Research Applications

4-(2,6-Difluorophenyl)-3-methoxybenzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2,6-Difluorophenyl)-3-methoxybenzoic acid involves its interaction with molecular targets such as enzymes or receptors. The presence of fluorine atoms enhances its binding affinity and specificity by forming strong hydrogen bonds and hydrophobic interactions with the target molecules. This compound can modulate the activity of its targets, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2,6-Difluorophenyl)-3-methoxybenzoic acid is unique due to the combination of its methoxy and difluorophenyl groups, which confer distinct chemical and biological properties. The presence of the methoxy group enhances its solubility and reactivity, while the difluorophenyl group increases its stability and binding affinity to molecular targets.

Properties

IUPAC Name

4-(2,6-difluorophenyl)-3-methoxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F2O3/c1-19-12-7-8(14(17)18)5-6-9(12)13-10(15)3-2-4-11(13)16/h2-7H,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEALIUNRGNDKTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)O)C2=C(C=CC=C2F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20689694
Record name 2',6'-Difluoro-2-methoxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20689694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261930-80-6
Record name 2',6'-Difluoro-2-methoxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20689694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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